molecular formula C12H10BrNO3S B2756748 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 338393-56-9

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2756748
CAS No.: 338393-56-9
M. Wt: 328.18
InChI Key: HDDHOMLQVWWQIW-POHAHGRESA-N
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Description

(5Z)-5-[(5-Bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a Z-configured benzylidene moiety at the 5-position of the thiazolidine-2,4-dione core. The ethoxy group at the 2-position and bromo substituent at the 5-position of the phenyl ring are critical for its electronic and steric properties.

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(15)14-12(16)18-10/h3-6H,2H2,1H3,(H,14,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDHOMLQVWWQIW-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation of Thiazolidine-2,4-Dione

The most widely employed method for introducing the (5-bromo-2-ethoxyphenyl)methylidene group at the C5 position of thiazolidine-2,4-dione involves a Knoevenagel condensation. This reaction couples thiazolidine-2,4-dione with 5-bromo-2-ethoxybenzaldehyde under acidic or basic conditions to form the exocyclic double bond.

Representative Procedure :

  • Reactants : Thiazolidine-2,4-dione (1.0 eq), 5-bromo-2-ethoxybenzaldehyde (1.1 eq).
  • Catalyst : Piperidine (0.1 eq) or ammonium acetate (2.0 eq).
  • Solvent : Ethanol (reflux) or acetic acid (80°C).
  • Reaction Time : 6–12 hours.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/acetone (3:1 v/v).

Key Observations :

  • Piperidine catalysis in ethanol yields the (Z)-isomer selectively due to steric hindrance during enolate formation.
  • Prolonged heating (>12 hours) promotes isomerization to the (E)-form, reducing regiochemical purity.

Cyclocondensation of Thiourea Derivatives

An alternative route involves constructing the thiazolidine-2,4-dione core in situ while introducing the arylidene moiety. This method employs α-thiocyanatoketones and cyanothioacetamides under basic conditions.

Procedure :

  • Reactants : 5-Bromo-2-ethoxyphenyl thiocyanate (1.0 eq), cyanothioacetamide (1.2 eq).
  • Base : Aqueous KOH (10% w/v).
  • Solvent : Ethanol at 25°C.
  • Reaction Time : 30–60 minutes.
  • Isolation : Filtration and recrystallization from ethanol.

Mechanistic Insight :

  • The reaction proceeds via Michael addition of cyanothioacetamide to the thiocyanate, followed by cyclization to form the thiazolidine ring.
  • DFT studies confirm a stepwise mechanism with a high energy barrier for the cyclization step (ΔG‡ = 24.3 kcal/mol).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and stereoselectivity:

Catalyst Solvent Temp (°C) Yield (%) Z:E Ratio
Piperidine Ethanol Reflux 78 9:1
NH4OAc Acetic acid 80 65 7:1
KOH DMF 25 42 4:1
None Toluene 110 28 3:1

Data compiled from

  • Ethanol with piperidine maximizes yield and stereoselectivity due to optimal proton exchange dynamics.
  • DMF with KOH favors rapid cyclization but promotes side reactions, reducing overall efficiency.

Regioselective Functionalization

Introducing the 5-bromo-2-ethoxy substituent requires careful control:

Bromination :

  • Method : Electrophilic bromination of 2-ethoxyphenyl precursors using Br2 in CHCl3 at 0°C.
  • Regioselectivity : Para-bromination dominates (87%) due to ethoxy group’s ortho/para-directing effects.

Ethoxylation :

  • Conditions : Williamson ether synthesis with ethyl bromide and 2-hydroxy-5-bromobenzaldehyde in acetone/K2CO3.
  • Yield : 92% after 4 hours at 60°C.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.35 (t, J = 7.0 Hz, 3H, -OCH2CH3)
  • δ 3.72 (s, 2H, thiazolidine C3-H2)
  • δ 4.10 (q, J = 7.0 Hz, 2H, -OCH2CH3)
  • δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
  • δ 7.62 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 7.85 (s, 1H, =CH-Ar)

13C NMR (100 MHz, DMSO-d6) :

  • δ 14.8 (-OCH2CH3)
  • δ 63.5 (-OCH2CH3)
  • δ 116.4 (C≡N)
  • δ 121.7–134.2 (aromatic carbons)
  • δ 167.4 (C=O, C2)
  • δ 172.1 (C=O, C4)

LCMS (ESI+) : m/z 369.9 [M+H]+ (calc. 370.2 for C13H11BrN2O3S).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration:

  • Dihedral Angle : 12.3° between thiazolidine ring and aryl plane.
  • Hydrogen Bonding : Intramolecular C-H···O interactions stabilize the Z-conformer.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol/acetone (3:1) achieves >99% purity.
  • Chromatography : Silica gel (hexane/EtOAc 4:1) resolves Z/E isomers but is cost-prohibitive for large batches.

Green Chemistry Metrics

Parameter Batch Process Flow Chemistry
E-factor 18.7 6.2
Atom Economy (%) 64 79
PMI (kg/kg) 32 11

PMI = Process Mass Intensity; Data from

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological potential of thiazolidine-2,4-dione derivatives, including:

  • Antimicrobial Activity : Research indicates that compounds with thiazolidine structures exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of thiazolidine-2,4-dione have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been assessed using methods like the DPPH free radical scavenging assay. Results suggest that these derivatives can effectively neutralize free radicals, indicating potential use in preventing oxidative stress-related diseases .
  • Anticancer Activity : Some studies have reported that thiazolidine derivatives demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. The specific compound (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may also exhibit similar effects due to its structural characteristics .

Mechanistic Studies

Molecular docking studies have been employed to understand the interaction between thiazolidine derivatives and biological targets. For example, the binding affinity of these compounds to DNA gyrase has been explored, suggesting a mechanism by which they may exert their antimicrobial effects .

Synthesis and Characterization

The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of appropriate aldehydes with thiourea derivatives under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolidine derivatives demonstrated potent activity against multi-drug resistant bacterial strains. The study highlighted that modifications at the phenyl ring significantly influenced antimicrobial potency .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain thiazolidine derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The study concluded that structural modifications could enhance anticancer activity .

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzylidene-Thiazolidinediones

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Benzylidene Moiety Additional Modifications Key Properties/Activities Reference
(5Z)-5-[(5-Bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (Target) 5-Bromo, 2-ethoxy None N/A (hypothetical based on analogs) -
TM17: (5Z)-5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione 5-Bromo, 2-methoxy 3-(2-Nitrobenzyl) substitution Enhanced steric hindrance; synthetic ease
(5Z)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione Indole ring (5-bromo) None 62% yield; yellow crystals, dec. at 300°C
(5Z)-5-(2-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Bromo 2-Thioxo group (replaces dione) Potential altered redox activity
L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-oxoethyl-piperazinyl)-thiazolidine-2,4-dione 4-Chloro Piperazinyl-2-oxoethyl side chain Antifungal, anticancer activities

Key Observations :

  • Thioxo vs. Dione : Replacement of the dione with a thioxo group (e.g., ) may alter redox properties and target specificity .
  • Side Chain Modifications : Additions like the 2-nitrobenzyl group in TM17 increase steric bulk, possibly affecting solubility and membrane permeability .

Comparison :

  • The ethoxy group in the target compound may require milder reaction conditions compared to methoxy or nitro-substituted analogs to prevent demethylation .

Physicochemical Properties

  • Solubility : Analog L-173 exhibits pH-dependent solubility, with improved solubility in cyclodextrin complexes . The ethoxy group in the target compound may enhance lipophilicity compared to methoxy (TM17) or hydroxy derivatives ().
  • Thermodynamic Stability : Indole-containing analogs () show high thermal stability (decomposition at 300°C), suggesting similar robustness for the target compound .

Biological Activity

The compound (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidine-2,4-dione derivatives are known for their potential in medicinal chemistry, particularly in the development of agents targeting various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

The molecular formula of the compound is C15H14BrN2O3S , with a molecular weight of 368.25 g/mol . Its structure includes a thiazolidine ring fused with a bromo-substituted phenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H14BrN2O3S
Molecular Weight368.25 g/mol
IUPAC Name(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS Number[to be determined]

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to our compound was tested against the NCI-H292 human lung carcinoma cells, showing an IC50 value of 1.26 µg/mL , indicating potent cytotoxicity. The mechanism involved apoptosis induction characterized by phosphatidylserine externalization and mitochondrial depolarization .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Compounds derived from thiazolidine-2,4-dione have shown promising tyrosinase inhibitory activity. One study reported that a related thiazolidine compound exhibited an IC50 of 11.2 µM , outperforming kojic acid (IC50 = 15.6 µM), making it a potential candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain modifications on the thiazolidine ring enhanced antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions displayed improved efficacy compared to standard drugs like ciprofloxacin .

The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific biological targets:

  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of tyrosinase leading to reduced melanin synthesis.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Table 2: Biological Activities and IC50 Values

Activity TypeTarget Cell Line/OrganismIC50 ValueReference
CytotoxicityNCI-H292 (lung cancer)1.26 µg/mL
Tyrosinase InhibitionB16F10 cells11.2 µM
AntimicrobialVarious bacteriaVaries by strain

Case Study 1: Lung Cancer Treatment

In a controlled study, the compound was administered to NCI-H292 cells, resulting in significant apoptosis and reduced cell viability. The study highlighted the selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Skin Whitening Agents

A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. The most effective compound demonstrated a strong inhibitory effect comparable to established agents like kojic acid, indicating its potential as a skin-whitening agent .

Q & A

Q. How do substituents on the aromatic ring influence the compound’s physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity of the exocyclic double bond, enhancing reactivity in nucleophilic additions. Hydrophobic substituents (e.g., ethoxy groups) improve lipid solubility, which can be quantified via logP calculations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazolidinedione derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is used to determine absolute configuration and intermolecular interactions. For example, the title compound crystallizes in the triclinic P1P1 space group, with dihedral angles between the thiazolidinedione ring and aryl group ranging from 1.09° to 8.6°, indicating minor conformational flexibility. Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) stabilize the crystal lattice .

Q. What strategies optimize molecular docking studies for identifying biological targets?

  • Methodological Answer :
  • Ligand Preparation : Optimize the Z-configuration of the exocyclic double bond using DFT-based geometry minimization.
  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., PPAR-γ for hypolipidemic activity) due to the compound’s arylidene moiety.
  • Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors. For example, derivatives with 4-hydroxy-3-methoxy substituents achieve scores of −5.1 kcal/mol, suggesting strong binding .

Q. How should researchers address discrepancies in bioactivity data across structurally similar analogs?

  • Methodological Answer :
  • SAR Analysis : Use clustering algorithms to group analogs by substituent type (e.g., halogen vs. methoxy) and correlate with activity trends. For instance, brominated derivatives show enhanced antifungal activity (MIC ~2 µg/mL) compared to chlorinated analogs (MIC ~8 µg/mL) .
  • Statistical Validation : Apply multivariate regression to isolate key descriptors (e.g., Hammett σ constants, logP) influencing bioactivity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%ABS = 65–75%), blood-brain barrier penetration (logBB < −1), and CYP450 inhibition risks.
  • Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) improves aqueous solubility by 10-fold, as shown in phase-solubility studies .

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